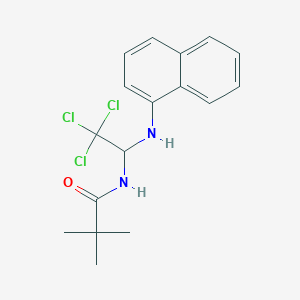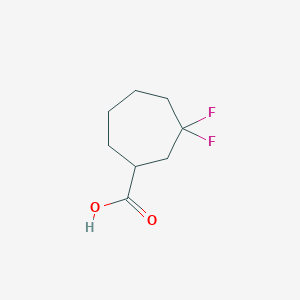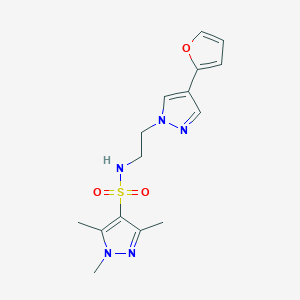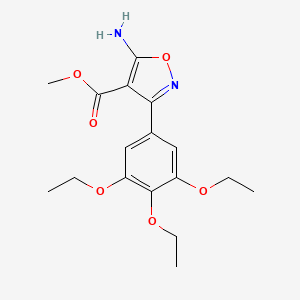
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide is a complex organic compound with significant potential in various fields of scientific research. This compound boasts a unique structure, incorporating elements such as a dihydroisoquinoline moiety, a thiophene ring, and a fluorobenzenesulfonamide group. This structure endows the compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of key intermediates. One common approach involves:
Formation of the dihydroisoquinoline: : Starting with commercially available isoquinoline, a series of reactions including hydrogenation and functionalization yield the dihydroisoquinoline intermediate.
Incorporation of the thiophene ring: : Through a cross-coupling reaction, such as the Suzuki or Stille coupling, thiophene derivatives are introduced to form the desired thiophene-substituted dihydroisoquinoline.
Attachment of the fluorobenzenesulfonamide group: : This final step typically involves a sulfonamide formation reaction, where the fluorobenzene sulfonyl chloride reacts with the amine functionality of the dihydroisoquinoline-thiophene intermediate under mild conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows a similar pathway but may involve optimized reaction conditions, catalysts, and purification methods to ensure higher yields and purity. Continuous flow synthesis and process intensification techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the dihydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: : The compound is also amenable to reduction, particularly at the thiophene and dihydroisoquinoline rings, resulting in partially or fully hydrogenated products.
Substitution: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide can participate in various substitution reactions, including nucleophilic aromatic substitution at the fluorobenzene ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions vary depending on the specific conditions but often include quinoline derivatives from oxidation, fully hydrogenated isoquinoline-thiophene compounds from reduction, and various substituted benzene sulfonamides from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound's unique structure allows it to act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: : Its incorporation into polymeric materials enhances their electronic properties, making it useful in the development of organic semiconductors and conductive polymers.
Biology
Drug Development: : Its structural motifs are present in several bioactive compounds, leading to research into its potential as a pharmaceutical agent, particularly in targeting specific enzymes and receptors.
Biochemical Probes: : The compound is used in probing biological systems to study enzyme activity and protein interactions.
Medicine
Diagnostics: : Use in developing diagnostic tools, particularly in imaging techniques.
Industry
Chemical Manufacturing: : As an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Electronic Industry: : Its application in creating novel organic electronic materials.
Mecanismo De Acción
Molecular Targets and Pathways
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide interacts with various molecular targets, including:
Enzyme Inhibition: : It can inhibit enzymes involved in metabolic pathways, such as kinases and proteases, through competitive or non-competitive binding.
Receptor Modulation: : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
The precise mechanism involves the binding of the compound to its molecular target, causing a conformational change that either activates or inhibits the target's function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-fluorobenzenesulfonamide: : Lacks the thiophene ring, resulting in different electronic properties.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-3-yl)ethyl)-2-fluorobenzenesulfonamide: : Contains a furan ring instead of thiophene, altering its reactivity.
N-(2-(isoquinolin-1(2H)-yl)ethyl)-2-fluorobenzenesulfonamide: : The fully aromatic isoquinoline changes its interaction with molecular targets.
Highlighting Its Uniqueness
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide stands out due to the combination of its unique structural elements, leading to distinct electronic, chemical, and biological properties that are not observed in its close analogs. This uniqueness makes it particularly valuable in research and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its complex structure, coupled with its ability to undergo various chemical reactions and its interaction with molecular targets, makes it a compound of significant interest in scientific research
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQRNXTKIHPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)
![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)
![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B2965940.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/new.no-structure.jpg)

![4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2965944.png)
![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)



![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
